Methyl 2-iodonicotinate
Overview
Description
Methyl 2-iodonicotinate is an organic compound derived from nicotinic acid (vitamin B3). It is characterized by the presence of an iodine atom at the second position of the pyridine ring and an ester group formed by the esterification of the carboxylic acid group with methanol. This compound is widely used in various fields, including pharmaceuticals, organic synthesis, and scientific research.
Mechanism of Action
Target of Action
Methyl 2-iodonicotinate, a derivative of nicotinic acid (vitamin B3), primarily targets the peripheral vasodilation process . This compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . It is also used for veterinary purposes to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
Mode of Action
The action of this compound is thought to involve peripheral vasodilation . It enhances local blood flow at the site of application by inducing vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Biochemical Pathways
This compound is part of the broader biochemical pathways of vitamin B3. All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
It is known that following topical administration, the compound acts as a peripheral vasodilator to enhance local blood flow at the site of application .
Result of Action
The primary result of this compound’s action is the relief of aches and pains in muscles, tendons, and joints . By enhancing local blood flow, it helps alleviate these symptoms. It is also used in veterinary medicine to treat a variety of conditions, including respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at 28°C
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-iodonicotinate can be synthesized through the iodination of methyl nicotinate. The process involves the reaction of methyl nicotinate with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The ester bond in methyl 2-iodonicotinate is susceptible to hydrolysis under acidic or basic conditions, yielding nicotinic acid and methanol.
Substitution Reactions: The iodine atom, being a good leaving group, can be replaced by other nucleophiles under suitable reaction conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used for hydrolysis.
Substitution Reactions: Nucleophiles such as amines, thiols, or other halides can be used in substitution reactions.
Major Products
Hydrolysis: Nicotinic acid and methanol.
Substitution Reactions: Depending on the nucleophile used, various substituted nicotinates can be formed.
Scientific Research Applications
Methyl 2-iodonicotinate is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Biological Research: It is employed in the study of biological pathways and mechanisms due to its structural similarity to nicotinic acid.
Industrial Research: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl 2-iodonicotinate can be compared with other nicotinic acid derivatives, such as:
Methyl nicotinate: Lacks the iodine atom, making it less reactive in substitution reactions.
Ethyl nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl isonicotinate: The carboxyl group is attached to the fourth position of the pyridine ring instead of the third.
The presence of the iodine atom in this compound makes it unique and more reactive compared to its analogs.
Properties
IUPAC Name |
methyl 2-iodopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCNMWCQSYSBJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563975 | |
Record name | Methyl 2-iodopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-18-7 | |
Record name | 3-Pyridinecarboxylic acid, 2-iodo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913836-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-iodopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-iodonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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